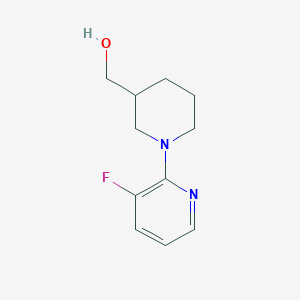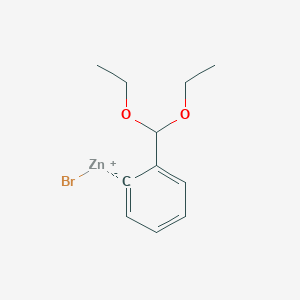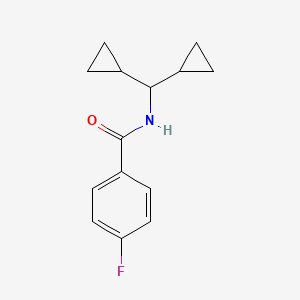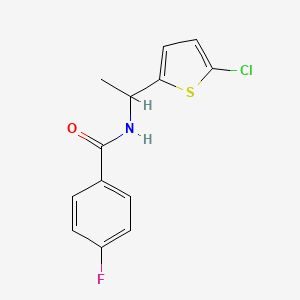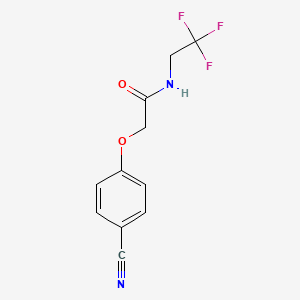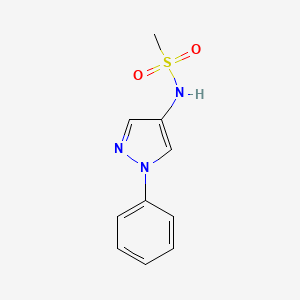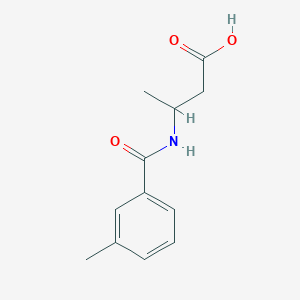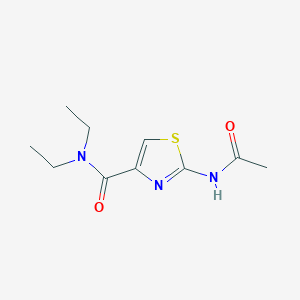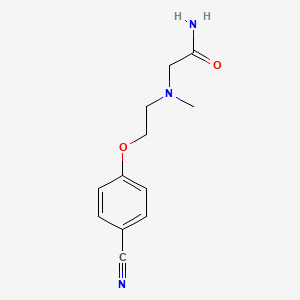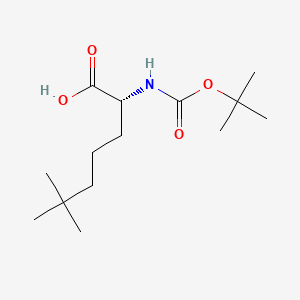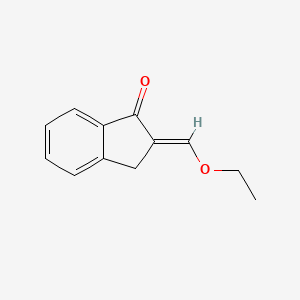![molecular formula C12H13ClN2O2 B14898888 Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate](/img/structure/B14898888.png)
Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate typically involves the reaction of 2-(chloromethyl)-1H-benzo[d]imidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Various substituted benzimidazole derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the benzimidazole ring.
Hydrolysis: The corresponding carboxylic acid derivative.
Applications De Recherche Scientifique
Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and as a precursor for the synthesis of functional materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate can be compared with other benzimidazole derivatives, such as:
2-(Chloromethyl)-1H-benzo[d]imidazole: Lacks the ester group, resulting in different reactivity and biological activity.
Ethyl 2-(1H-benzo[d]imidazol-6-yl)acetate: Lacks the chloromethyl group, leading to different substitution reactions and biological properties.
2-(2-(Chloromethyl)-1H-benzo[d]imidazol-6-yl)acetic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester.
The uniqueness of this compound lies in its combination of the chloromethyl and ester functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C12H13ClN2O2 |
|---|---|
Poids moléculaire |
252.69 g/mol |
Nom IUPAC |
ethyl 2-[2-(chloromethyl)-3H-benzimidazol-5-yl]acetate |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-17-12(16)6-8-3-4-9-10(5-8)15-11(7-13)14-9/h3-5H,2,6-7H2,1H3,(H,14,15) |
Clé InChI |
FQDGRGJYFOZTHU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC2=C(C=C1)N=C(N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


